molecular formula C8H7ClO3S3 B177129 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride CAS No. 120279-87-0

6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride

Cat. No.: B177129
CAS No.: 120279-87-0
M. Wt: 282.8 g/mol
InChI Key: ULWSBNDSDFOIHY-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique thieno[2,3-b]thiopyran structure, which includes a sulfonyl chloride functional group. Its molecular formula is C8H7ClO3S3, and it has a molecular weight of 282.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Safety measures are crucial due to the reactive nature of sulfonyl chlorides .

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives .

Biology and Medicine: The compound’s derivatives have shown potential in biological assays, particularly in the development of enzyme inhibitors and pharmaceuticals. Its sulfonyl chloride group can be modified to create bioactive molecules that target specific enzymes or receptors .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity are leveraged in the production of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride primarily involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity or modification of protein function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: The presence of the sulfonyl chloride group in 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride makes it uniquely reactive compared to its sulfonamide and sulfonate counterparts. This reactivity is particularly useful in synthetic chemistry for introducing sulfonyl groups into target molecules .

Properties

IUPAC Name

6-methyl-4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWSBNDSDFOIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610376
Record name 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-87-0
Record name 5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120279-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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